2-[(Cyclohexylmethyl)amino]isonicotinonitrile
Overview
Description
Preparation Methods
The synthesis of 2-[(Cyclohexylmethyl)amino]isonicotinonitrile typically involves the reaction of isonicotinonitrile with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to achieve the desired product . Industrial production methods may involve bulk manufacturing processes to ensure high purity and yield .
Chemical Reactions Analysis
2-[(Cyclohexylmethyl)amino]isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Cyclohexylmethyl)amino]isonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: The compound is utilized in life science research for studying various biological processes.
Industry: The compound is used in industrial processes for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylmethyl)amino]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(Cyclohexylmethyl)amino]isonicotinonitrile can be compared with other similar compounds, such as:
- 2-[(Cyclohexylmethyl)amino]pyridine
- 2-[(Cyclohexylmethyl)amino]benzene
- 2-[(Cyclohexylmethyl)amino]pyrimidine
These compounds share similar structural features but may differ in their chemical properties and applications.
Properties
IUPAC Name |
2-(cyclohexylmethylamino)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOSSNQUTWRTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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